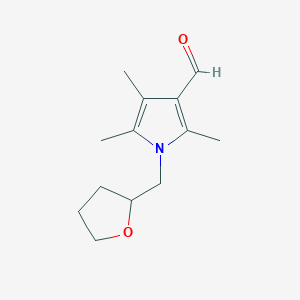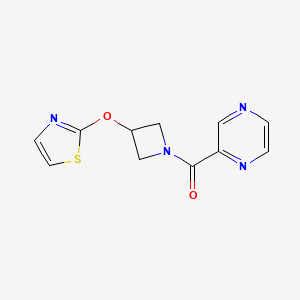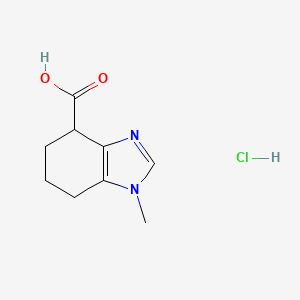
2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde" is not directly mentioned in the provided papers. However, the papers discuss various pyrrole derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. They are important in medicinal chemistry and materials science due to their diverse biological activities and optical properties .
Synthesis Analysis
The synthesis of pyrrole derivatives can involve multistep reactions, as seen in the refined synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, which is a precursor to chlorins and oxochlorins . The synthesis starts from pyrrole-2-carboxaldehyde and involves a nitro-aldol condensation, reduction, Michael addition, and reductive cyclization. The process has been optimized to avoid problematic reagents and to scale up the reaction . Similarly, the synthesis of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde for HPLC analysis of amino acids involves mild conditions and has been optimized for quantitative reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and reactivity. For instance, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles involves strategic placement of substituents to create an acceptor-donor-acceptor type fluorophore, which affects their optical properties . The X-ray diffraction studies of related compounds, such as 2-furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, provide insights into their crystal structure .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including condensation reactions to form more complex structures. For example, the condensation of 1,3,4-trimethyl-1,5-dihydro-2H-pyrrol-2-one with pyrrole-2-carboxaldehyde leads to a mixture of Z- and E-isomers, which can undergo thermal and photochemical Z-E isomerization . These reactions are important for the synthesis and modification of pyrrole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The derivatives synthesized for HPLC analysis of amino acids, for example, are characterized by their NMR and UV properties . The optical properties of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, such as fluorescence and two-photon absorption cross-section values, are directly related to their structure . These properties are essential for applications in materials science and bioimaging.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Derivatives: Research shows that similar compounds, such as 1,3,4-trimethyl-1,5-dihydro-2H-pyrrol-2-one, can be synthesized from dimethylpyrrole, demonstrating the feasibility of synthesizing a range of derivatives from pyrrole-based compounds for various applications (Groot & Lugtenburg, 2010).
- Photochemical Reactivity: Pyrrole derivatives, similar to the compound , exhibit interesting thermal and photochemical properties, such as Z-E isomerization upon irradiation with light, which could be explored for potential applications in photochemistry and materials science (Groot et al., 2010).
Catalysis and Polymerization
- Ring-Opening Polymerization: Some pyrrole-based ligands have been used in the synthesis of aluminum and zinc complexes that catalyze ring-opening polymerization, suggesting potential catalytic applications for related compounds (Qiao et al., 2011).
Ligand and Complex Formation
- Ligand Synthesis: Compounds like 1H-pyrrole-2-carbaldehyde have been used to synthesize a variety of ligands for metal complexation, indicating that similar pyrrole derivatives could serve as precursors for ligand synthesis in coordination chemistry (Singh et al., 2017).
- Pseudomacrocyclic Ligand Formation: Similar pyrrole derivatives have been used to create pseudomacrocyclic ligands with unusual donor atom sets, demonstrating the versatility of pyrrole compounds in forming complex molecular structures (Bhikraj et al., 2017).
Materials Science and Nanotechnology
- Single Molecule Magnets: Pyrrole derivatives have been utilized in the synthesis of high nuclearity Mn(III) clusters exhibiting single-molecule magnetic behavior, suggesting potential applications in materials science and nanotechnology (Giannopoulos et al., 2014).
Propriétés
IUPAC Name |
2,4,5-trimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIMGGSQZVQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B2521450.png)
![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)


![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)
![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)
![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)